molecular formula C21H26N2O4 B3894445 2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B3894445
M. Wt: 370.4 g/mol
InChI Key: FWIFERBOORYZAE-UHFFFAOYSA-N
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Description

2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridyl group, and an isopropoxyethyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropoxyethanol under acidic conditions to form the isopropoxyethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Functionalized pyridyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new technologies.

Mechanism of Action

The mechanism of action of 2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxyethyl ester group, in particular, differentiates it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-propan-2-yloxyethyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13(2)26-10-11-27-21(25)18-14(3)23-16-7-4-8-17(24)20(16)19(18)15-6-5-9-22-12-15/h5-6,9,12-13,19,23H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFERBOORYZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CN=CC=C3)C(=O)OCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 2
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 3
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 4
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 6
2-ISOPROPOXYETHYL 2-METHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

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